

CAY10505: A Potent PI3Ky Inhibitor for Investigating Endothelial Dysfunction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CAY10505

Cat. No.: B1684643

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Introduction

Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is a hallmark of many cardiovascular diseases. It is characterized by a shift towards reduced vasodilation, a pro-inflammatory state, and pro-thrombotic conditions. A key player in maintaining endothelial health is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which regulates the production of the crucial vasodilator, nitric oxide (NO), by endothelial nitric oxide synthase (eNOS). The γ isoform of PI3K (PI3Ky) has emerged as a significant modulator of this pathway in the vasculature. **CAY10505** is a potent and selective inhibitor of PI3Ky, making it a valuable pharmacological tool for elucidating the role of this specific isoform in the mechanisms of endothelial dysfunction.

Mechanism of Action

CAY10505 selectively inhibits the γ isoform of PI3K. In endothelial cells, growth factors and other stimuli activate receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates eNOS at Serine 1177, enhancing its enzymatic activity and leading to increased NO production. NO then diffuses to vascular smooth muscle cells, causing vasodilation.

By inhibiting PI3Ky, **CAY10505** disrupts this signaling cascade, leading to reduced Akt and eNOS phosphorylation, decreased NO bioavailability, and consequently, impaired endothelium-dependent vasodilation. This makes **CAY10505** an effective agent to induce and study endothelial dysfunction in vitro and in vivo.

Data Presentation

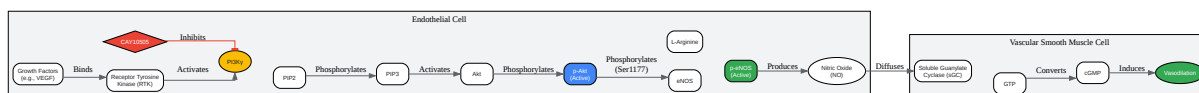
Table 1: In Vitro and In Vivo Efficacy of **CAY10505**

| Parameter | Value | Species/Cell Line | Reference |
|----------------------------|-----------------|-------------------|-----------|
| IC50 (PI3Ky) | 30 nM | Neurons | [1][2] |
| IC50 (PI3K α) | 0.94 μ M | - | [2] |
| IC50 (PI3K β) | 20 μ M | - | [2] |
| IC50 (PI3K δ) | 20 μ M | - | [2] |
| IC50 (CK2) | 20 nM | - | [2] |
| IC50 (Akt phosphorylation) | 228 nM | Mouse Macrophages | [2] |
| Effective in vivo dose | 0.6 mg/kg, p.o. | Rat | [3] |

Table 2: Effects of **CAY10505** on Endothelial Function in a Rat Model of Hypertension

| Parameter | Hypertensive Control | CAY10505 (0.6 mg/kg) Treated | Outcome | Reference |
|--|------------------------|-------------------------------------|-------------------------------|-----------|
| Mean Arterial Blood Pressure | Significantly elevated | Significantly reduced | Amelioration of hypertension | [3] |
| Acetylcholine-induced endothelium-dependent relaxation | Markedly attenuated | Significantly prevented attenuation | Improved endothelial function | [3] |
| Serum Nitrite/Nitrate Levels | Decreased | Significantly increased | Enhanced NO bioavailability | [3] |

Signaling Pathway Diagram



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Caption: The PI3K/Akt/eNOS signaling pathway and the inhibitory action of **CAY10505**.

Experimental Protocols

In Vitro Experiment: Assessment of Endothelial Nitric Oxide Production

This protocol describes the measurement of nitric oxide (NO) production in cultured endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) using the Griess assay, which detects nitrite (a stable breakdown product of NO).

Materials:

- HUVECs
- Endothelial cell growth medium
- **CAY10505** (dissolved in a suitable solvent, e.g., DMSO)
- Phosphate-buffered saline (PBS)
- Griess Reagent System (e.g., from Promega or similar)
- 96-well microplate
- Microplate reader

Procedure:

- Cell Culture: Culture HUVECs in endothelial cell growth medium in a 96-well plate until they reach 80-90% confluency.
- Induction of Endothelial Dysfunction:
 - Pre-treat the cells with varying concentrations of **CAY10505** (e.g., 10 nM, 30 nM, 100 nM, 300 nM) for 1-2 hours. Include a vehicle control (DMSO).
 - To induce a pro-inflammatory state that can lead to endothelial dysfunction, cells can be stimulated with an inflammatory agent like TNF- α (e.g., 10 ng/mL) for a specified period (e.g., 6-24 hours) in the presence or absence of **CAY10505**.
- Sample Collection: After the treatment period, collect 50 μ L of the cell culture supernatant from each well.
- Griess Assay:

- Add 50 µL of Sulfanilamide solution to each sample in a new 96-well plate and incubate for 5-10 minutes at room temperature, protected from light.
- Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
- A purple color will develop.
- Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

In Vitro Experiment: Western Blot for Phosphorylated Akt and eNOS

This protocol details the detection of phosphorylated Akt (p-Akt at Ser473) and phosphorylated eNOS (p-eNOS at Ser1177) in endothelial cells by Western blotting to assess the inhibitory effect of **CAY10505** on the PI3K/Akt signaling pathway.^{[4][5]}

Materials:

- HUVECs
- **CAY10505**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-eNOS (Ser1177), anti-total eNOS, and anti-GAPDH (loading control).

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis:
 - Culture and treat HUVECs with **CAY10505** as described in the NO production assay.
 - After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
 - Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Experiment: Assessment of Endothelium-Dependent Vasodilation

This protocol is adapted from a study that used **CAY10505** in a rat model of hypertension-induced endothelial dysfunction.[\[3\]](#)

Materials:

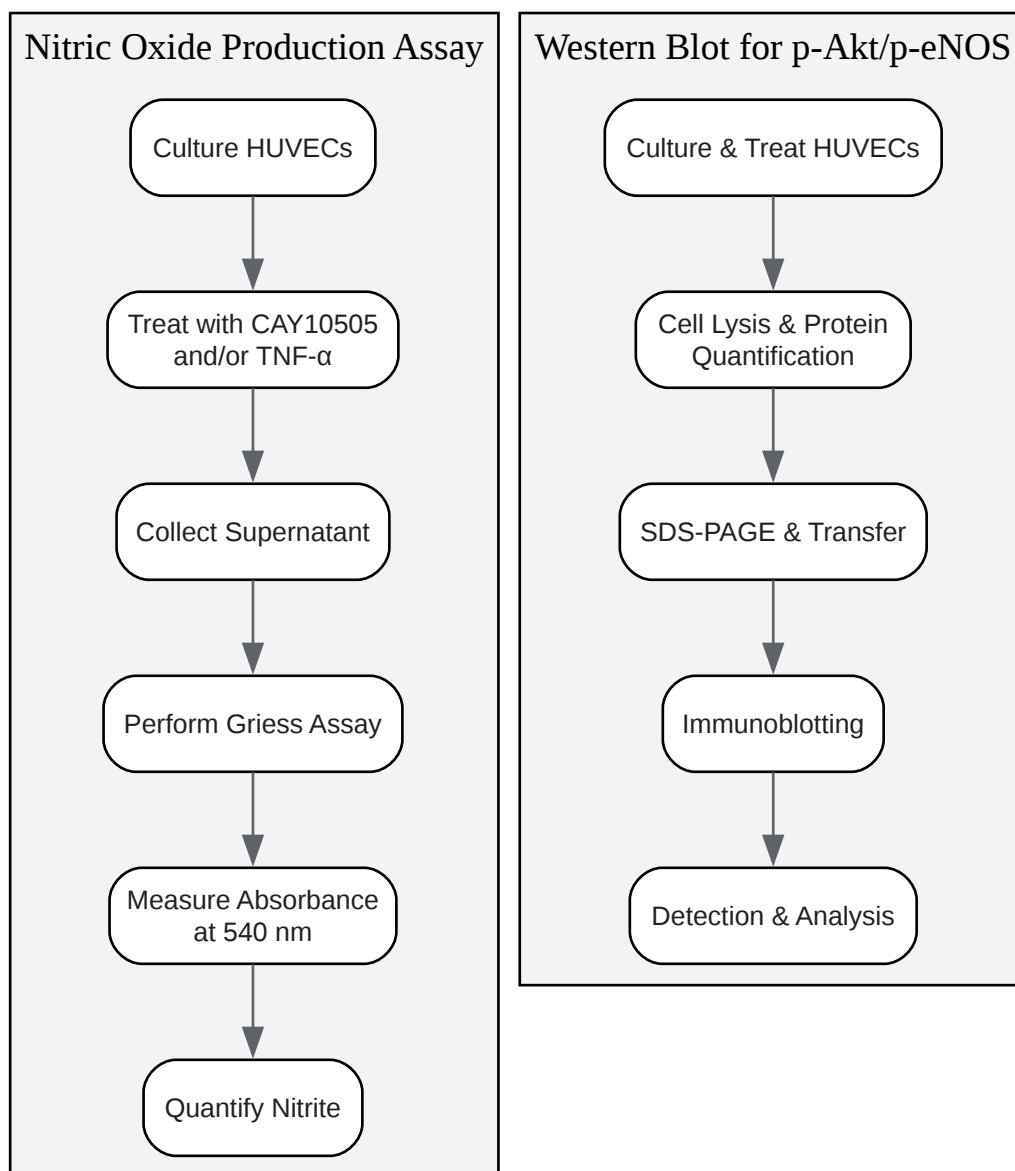
- Wistar rats
- Deoxycorticosterone acetate (DOCA) salt to induce hypertension
- **CAY10505** (for oral administration)
- Anesthesia
- Isolated organ bath system
- Phenylephrine
- Acetylcholine (ACh)
- Sodium nitroprusside (SNP)

Procedure:

- Induction of Hypertension and Treatment:
 - Induce hypertension in rats using a DOCA-salt model.

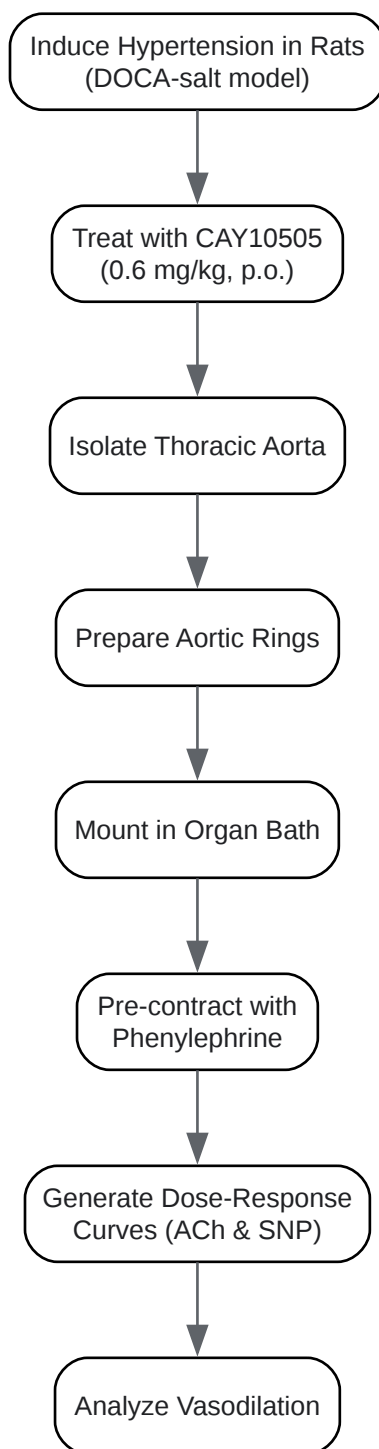
- After the development of hypertension, treat a group of rats with **CAY10505** (0.6 mg/kg, p.o.) daily for a specified period (e.g., 1 week). Include a vehicle-treated hypertensive control group and a normotensive control group.
- Aortic Ring Preparation:
 - At the end of the treatment period, euthanize the rats and carefully excise the thoracic aorta.
 - Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
- Isometric Tension Recording:
 - Mount the aortic rings in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
 - Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.
- Vasoconstriction and Vasodilation:
 - Pre-contract the aortic rings with phenylephrine (e.g., 1 μM).
 - Once a stable contraction is achieved, cumulatively add acetylcholine (ACh, an endothelium-dependent vasodilator) to the bath to generate a dose-response curve.
 - To assess endothelium-independent vasodilation, use sodium nitroprusside (SNP, a NO donor) to generate a dose-response curve in separate pre-contracted rings.
- Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Compare the dose-response curves between the different treatment groups.

Experimental Workflow Diagrams



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Caption: Workflow for in vitro assessment of endothelial function using **CAY10505**.



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Caption: Workflow for in vivo assessment of endothelium-dependent vasodilation.

Conclusion

CAY10505 is a valuable research tool for studying the role of PI3Ky in endothelial dysfunction. Its high selectivity allows for the specific investigation of this isoform's contribution to the regulation of the Akt/eNOS/NO signaling pathway. The provided application notes and protocols offer a comprehensive guide for researchers to utilize **CAY10505** in both in vitro and in vivo models to further understand the molecular mechanisms underlying endothelial dysfunction and to explore potential therapeutic strategies targeting the PI3Ky pathway.

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- To cite this document: BenchChem. [CAY10505: A Potent PI3Ky Inhibitor for Investigating Endothelial Dysfunction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684643#cay10505-for-studying-endothelial-dysfunction]

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